molecular formula C17H23N B104667 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole CAS No. 18108-56-0

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole

Cat. No.: B104667
CAS No.: 18108-56-0
M. Wt: 241.37 g/mol
InChI Key: KJEFWDMIOCIWHI-UHFFFAOYSA-N
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Description

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is a complex organic compound with the molecular formula C₁₇H₂₃N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepinoindole core . The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like toluene or ethanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters precisely

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Electrophilic or nucleophilic substitution reactions with halogens or other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: Potential use in studying biological pathways and interactions

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities

    Industry: Used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Modulating the activity of certain receptors in the body

    Inhibiting enzymes: Affecting the function of enzymes involved in metabolic pathways

    Altering gene expression: Influencing the expression of genes related to its biological effects

Comparison with Similar Compounds

Similar Compounds

    Indoles: Compounds with a similar indole core structure

    Azepines: Compounds with a similar azepine ring structure

Uniqueness

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is unique due to its specific substitution pattern and the combination of the azepine and indole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

18108-56-0

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene

InChI

InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3

InChI Key

KJEFWDMIOCIWHI-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C

Canonical SMILES

CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C

Synonyms

8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole

Origin of Product

United States

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